2-(3-Chloro-4-fluorophenyl)butanoic acid

Description

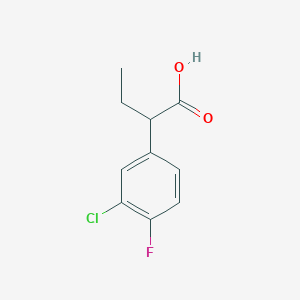

2-(3-Chloro-4-fluorophenyl)butanoic acid is a halogenated phenyl-substituted butanoic acid derivative. Its structure consists of a butanoic acid backbone with a 3-chloro-4-fluorophenyl group attached to the second carbon.

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

2-(3-chloro-4-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H10ClFO2/c1-2-7(10(13)14)6-3-4-9(12)8(11)5-6/h3-5,7H,2H2,1H3,(H,13,14) |

InChI Key |

FMLMXNAECJGUFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)F)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The compound can be reduced to form alcohols or aldehydes under specific conditions.

Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylate salts, esters.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)butanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity to target proteins, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(3-Chloro-4-fluorophenyl)butanoic acid with structurally related compounds from the evidence:

Notes:

- Halogen positioning: The 3-Cl and 4-F substituents in the target compound may enhance steric and electronic effects compared to analogs like 3-(4-Bromo-3-chlorophenyl)butanoic acid (Br at C4, Cl at C3).

- Functional groups: The amino-substituted analog (C₁₀H₁₁ClNO₂) shows reduced hydrophobicity compared to the target compound due to its polar amino group.

Physicochemical Properties

Key differences in physicochemical properties are inferred from analogs:

- Lipophilicity: The fluoro substituent in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., 4-Chloro-alpha-iso-propyl-phenylacetic acid).

- Acidity: The carboxylic acid group in butanoic acid derivatives (pKa ~4.8) is more acidic than amino-substituted analogs (pKa ~9–10 for NH₂).

Biological Activity

2-(3-Chloro-4-fluorophenyl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H12ClF

- Molecular Weight : 214.67 g/mol

- Structural Features : The presence of chlorine and fluorine atoms in its structure is believed to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents (chlorine and fluorine) enhance the compound's binding affinity and selectivity towards these targets, which may include:

- Kynurenine-3-hydroxylase (KYN-3-OHase) : Involved in the metabolic pathway of kynurenine, potentially impacting neurodegenerative diseases .

- Neurotransmitter Receptors : Its structural similarity to other pharmacologically active compounds suggests potential interactions with neurotransmitter systems.

Antimicrobial Activity

Research indicates that structurally similar compounds exhibit antifungal properties. For instance, derivatives of this compound have shown effectiveness against fungi such as Candida tenuis and Aspergillus niger .

Neuroprotective Effects

Studies have suggested that compounds related to this compound may offer protective effects in models of neurodegenerative diseases. These compounds act as inhibitors of KYN-3-OHase, which may help mitigate conditions like Alzheimer's and Parkinson's disease .

Case Studies

- Neurodegenerative Disease Models : In vitro studies demonstrated that the inhibition of KYN-3-OHase by related compounds led to reduced neurotoxicity in neuronal cell cultures exposed to toxic agents. This suggests a potential therapeutic role for this compound in neuroprotection.

- Antifungal Activity Assessment : A study evaluating the antifungal properties of similar compounds found that certain derivatives showed significant inhibition against Candida species at concentrations as low as 10 µg/mL, indicating promising applications in treating fungal infections .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.